Home > Products > Screening Compounds P77704 > 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one -

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-11464736
CAS Number:
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, also known as 2-(phenylamino)quinazolinone, is a heterocyclic organic compound that plays a significant role in medicinal chemistry. This compound features a quinazolinone structure, which is characterized by a fused benzene and pyrimidine ring system. It is classified under the category of quinazolinones, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Source and Classification

The compound can be sourced from various chemical databases and literature, where it is often studied for its pharmacological potential. It falls under the classification of heterocyclic compounds, specifically within the quinazolinone family. Quinazolinones are recognized for their ability to interact with various biological targets, making them valuable in drug discovery.

Synthesis Analysis

Methods

The synthesis of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves several methods:

  1. Condensation Reactions: One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone in the presence of an acid catalyst. This method allows for the formation of the quinazolinone core.
  2. Cyclization Reactions: Another method involves cyclization reactions starting from o-phenylenediamine and isocyanates or isothiocyanates to form the desired quinazolinone structure.
  3. Reduction Reactions: The dihydro form can be obtained through the reduction of corresponding quinazolinones using reducing agents such as lithium aluminum hydride.

Technical Details

The synthesis may require specific conditions such as temperature control and pH adjustments to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring reaction progress.

Molecular Structure Analysis

Structure

The molecular formula of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is C13H12N2O. The structure consists of:

  • A quinazolinone skeleton with a phenylamino substituent.
  • The presence of a carbonyl group at position 5 or 6 contributes to its reactivity.

Data

  • Molecular Weight: 216.25 g/mol
  • Melting Point: Typically ranges around 150-160 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Acylation Reactions: The presence of the nitrogen atom makes it susceptible to acylation, which can modify its biological activity.
  3. Hydrogenation: The dihydroquinazolinone can be further reduced to enhance its pharmacological properties.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards the desired product.

Mechanism of Action

Process

The mechanism by which 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one exerts its biological effects often involves:

  • Inhibition of Enzymes: It may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.
  • Receptor Binding: The compound can interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

Data

Studies have indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis in aqueous solutions.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential anti-cancer properties, this compound is often investigated in drug development programs targeting various malignancies.
  2. Biological Research: Utilized in studies exploring mechanisms of action related to inflammation and cancer biology.
  3. Chemical Biology: Serves as a tool compound for probing biological pathways due to its ability to modulate enzyme activity.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

The quinazolinone scaffold represents a privileged heterocyclic system in drug discovery due to its structural versatility and broad-spectrum bioactivity. Characterized by a fused bicyclic framework combining benzene and pyrimidine rings, this core structure enables diverse interactions with biological targets. Specifically, the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivative incorporates strategic modifications that enhance its therapeutic potential: a partially saturated C-ring improving metabolic stability and a 2-phenylamino group enabling target-specific interactions. These features collectively position this compound as a promising template for developing multifunctional agents against complex pathologies [1] [2].

Structural Significance of 7,8-Dihydroquinazolin-5(6H)-one Core

The partially saturated 7,8-dihydroquinazolin-5(6H)-one core confers distinct physicochemical advantages over fully aromatic quinazolines:

  • Enhanced Solubility: Reduction of the 7,8-bond decreases crystallinity, improving aqueous solubility critical for bioavailability [1].
  • Stereoelectronic Modulation: The non-planar conformation induced by saturation allows optimal positioning within enzyme active sites, as demonstrated in molecular docking studies with monoamine oxidase B and glycogen synthase kinase 3β [1] [2].
  • Hydrogen-Bonding Capacity: The carbonyl group at C5 and N1 hydrogen-bond acceptor/donor sites facilitate strong interactions with target proteins. Computational analyses reveal these groups form key hydrogen bonds with tyrosinase (His244, Asn260) and monoamine oxidase B (Tyr435, Gln206) [1] [8].

Table 1: Structural Features Governing Bioactivity of the Quinazolinone Core

Structural ElementRole in BioactivityMolecular Targets
7,8-Dihydro ModificationEnhances metabolic stability & membrane permeabilityMonoamine oxidase B, Glycogen synthase kinase 3β
C5 Carbonyl GroupForms hydrogen bonds with catalytic residuesTyrosinase His244, Monoamine oxidase B Tyr398
2-Phenylamino SubstituentEnables π-π stacking with hydrophobic pocketsTyrosinase His85, Glycogen synthase kinase 3β Phe67
N1 PositionServes as hydrogen bond donor/acceptor interfaceAll target enzymes

Historical Development of 2-(Phenylamino)quinazolinone Derivatives

The systematic exploration of 2-(phenylamino)quinazolinones has evolved through three key phases:

  • Early Analogue Synthesis (1980s-2000s): Initial routes employed condensation of anthranilic acid derivatives with cyclic ketones, yielding low-complexity scaffolds with moderate monoamine oxidase inhibition (e.g., unsubstituted 2-amino-7,8-dihydroquinazolin-5(6H)-one). These compounds exhibited Ki >10μM against monoamine oxidase B, limiting therapeutic utility [6] .
  • Modern Diversification (2010-2024): Introduction of the 2-phenylamino group via Buchwald-Hartwig amination significantly enhanced potency. A 36-membered library revealed nanomolar monoamine oxidase B inhibitors when electron-withdrawing groups (fluoro, chloro) occupied the phenyl meta-position. Compound 4 (2-((3-chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one) emerged as a lead with dual monoamine oxidase B/glycogen synthase kinase 3β activity (monoamine oxidase B Ki = 12nM) [1] [2].
  • Recent Hybridization Strategies (2023-Present): Integration with pharmacophores like 1,2,3-triazoles yielded derivatives with polypharmacology. Examples include tyrosinase inhibitors (e.g., 9r in phenylamino-triazole-quinazolinones, IC₅₀ = 17.02μM) that surpass kojic acid (IC₅₀ = 27.56μM) [8].

Table 2: Evolution of Key 2-(Phenylamino)quinazolinone Derivatives

GenerationRepresentative CompoundSynthetic ApproachKey Bioactivity
First2-Amino-7,8-dihydroquinazolin-5(6H)-oneCyclization of anthranilate precursorsModerate monoamine oxidase B inhibition (Ki >10μM)
Second2-((3-Chlorophenyl)amino) derivative (Compound 4)Pd-catalyzed aminationDual monoamine oxidase B (Ki=12nM)/glycogen synthase kinase 3β inhibition
ThirdTriazole-quinazolinone hybrid (Compound 9r)Click chemistry couplingPotent tyrosinase inhibition (IC₅₀=17.02μM)

Rationale for Targeting Neurodegenerative and Dermatological Pathologies

Neurodegenerative Disease Targeting: The compound’s dual inhibition of monoamine oxidase B and glycogen synthase kinase 3β addresses interconnected neurodegeneration pathways:

  • Monoamine oxidase B Hyperactivity: Elevates oxidative stress and depletes dopamine in Parkinson’s disease. Derivatives like compound 4 inhibit monoamine oxidase B in neuronal cells with efficacy comparable to safinamide (reference drug), reducing neurotoxic metabolite production [1].
  • Glycogen Synthase Kinase 3β Dysregulation: Promotes tau hyperphosphorylation in Alzheimer’s disease. Weak glycogen synthase kinase 3β inhibition by compound 4 (IC₅₀ ~1μM) demonstrates potential for multitarget disease modification [1] [2].

Dermatological Disease Targeting: Structural analogs show promise as tyrosinase inhibitors for hyperpigmentation disorders:

  • Competitive Tyrosinase Inhibition: Derivative 9r binds the enzyme’s active site (Ki = 14.87μM), blocking L-tyrosine oxidation more effectively than kojic acid. Molecular dynamics confirm stable binding via hydrogen bonds with His244 and π-stacking with His85 [8].
  • Antioxidant Synergy: The scaffold’s radical-scavenging capacity (24.67% inhibition at 100μM) complements tyrosinase inhibition, mitigating oxidative stress in melanocytes [8].

Table 3: Biological Rationale for Disease Targeting

PathologyTarget EnzymesCompound ActivityTherapeutic Impact
Parkinson’s diseaseMonoamine oxidase BNanomolar inhibition (Ki=12nM); cellular efficacyDopamine preservation, neuroprotection
Alzheimer’s diseaseGlycogen synthase kinase 3βMicromolar inhibition (IC₅₀~1μM)Reduced tau hyperphosphorylation
Hyperpigmentation disordersTyrosinaseIC₅₀=17.02μM (superior to kojic acid)Inhibition of pathological melanin synthesis

The structural adaptability of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold enables simultaneous optimization of drug-like properties and multitarget engagement. Calculated physicochemical parameters (LogP ~2.3–3.1, molecular weight <400 Da) confirm adherence to Lipinski’s rules, suggesting favorable pharmacokinetics for both neurological and dermatological applications [1] [5] [8].

Properties

Product Name

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-anilino-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C14H13N3O/c18-13-8-4-7-12-11(13)9-15-14(17-12)16-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16,17)

InChI Key

GPVKSROWFGDUKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.